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Gallinamide A TFA: A Potent and Selective Inhibitor of Cathepsin L

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of gallinamide A, a potent and selective irreversible inhibitor of the endo-lysosomal cysteine protease, cathepsin L. Particular focus is given to the trifluoroacetic acid (TFA) salt of gallinamide A, a common formulation for research and development. This document details the mechanism of action, quantitative inhibitory data, key experimental protocols, and the role of cathepsin L in significant signaling pathways, providing a valuable resource for professionals in drug discovery and biomedical research.

Introduction to Gallinamide A and Cathepsin L

Gallinamide A is a natural product first isolated from marine cyanobacteria.[1] It has been identified as a highly potent, selective, and irreversible inhibitor of human cathepsin L.[2][3] Its mechanism of action involves a Michael addition from the active site cysteine of the protease to the enamide core of gallinamide A, forming a covalent bond.[2][3] The trifluoroacetic acid (TFA) salt of gallinamide A is often used in research settings to improve the stability and solubility of the compound, while retaining its potent biological activity.[4][5]

Cathepsin L is a lysosomal cysteine protease involved in a wide range of physiological and pathological processes.[6][7] In normal physiology, it plays a crucial role in protein degradation and turnover within the lysosome.[6] However, its dysregulation and extracellular activity are implicated in various diseases, including cancer metastasis, viral entry (such as SARS-CoV-2),



and inflammatory conditions.[1][6][7] This makes cathepsin L a compelling therapeutic target for a variety of diseases.

Quantitative Inhibitory Data

The inhibitory potency of gallinamide A and its analogs against cathepsin L and other related cysteine proteases has been extensively studied. The following tables summarize key quantitative data from in vitro enzymatic assays.

Table 1: Inhibitory Activity of Gallinamide A against Human Cathepsins[2][3][8][9]

Compound	Target Enzyme	Pre- incubation Time	IC50 (nM)	Ki (nM)	kinact/Ki (M ⁻¹ s ⁻¹)
Gallinamide A	Cathepsin L	0 min	47	-	-
Gallinamide A	Cathepsin L	30 min	5.0	4.67 ± 0.40	901,000
Gallinamide A	Cathepsin V	30 min	140	-	-
Gallinamide A	Cathepsin B	30 min	1600	-	-
Gallinamide A	Cathepsin K	-	>10,000	-	-
Gallinamide A	Cathepsin S	-	>10,000	-	-

Table 2: Inhibitory Activity of Gallinamide A Analogs against Human Cathepsin L[8][10][11]



Analog	Modification	IC50 (pM)	Ki (nM)	kinact/Ki (M ⁻¹ s ⁻¹)
Gallinamide A (1)	-	17.6	4.67	901,000
Analog 5	-	-	-	-
Analog 10	Leucine at 5th residue	-	0.094 ± 0.01	8,730,000
Analog 17	Hydrogenated enamide	-	-	-
Analog 19	-	6	-	-
Analog 20	-	17	-	-
Analog 23	-	11	-	-

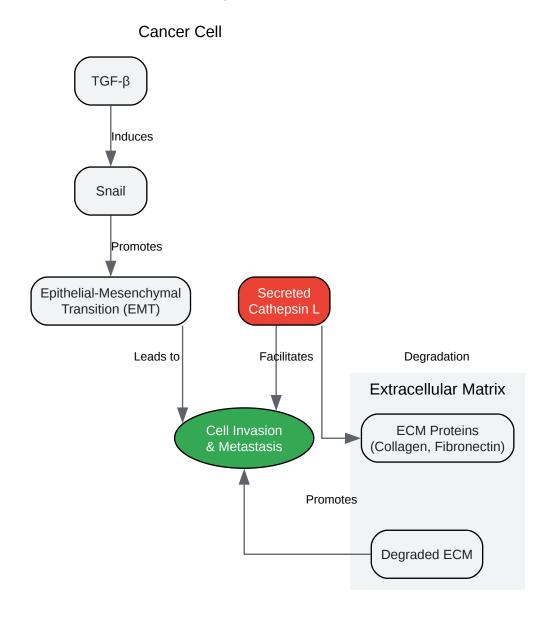
Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving cathepsin L and workflows for relevant experimental protocols.

Signaling Pathways



Role of Cathepsin L in Cancer Metastasis

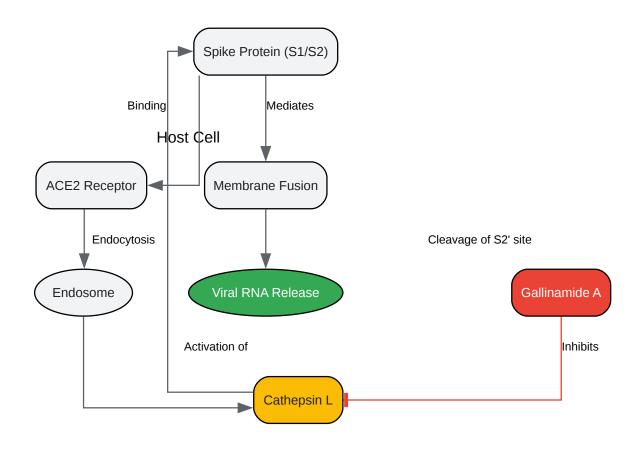


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Caption: Role of secreted Cathepsin L in promoting cancer cell invasion and metastasis.



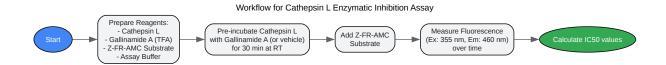
Cathepsin L-Mediated SARS-CoV-2 Entry



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Caption: Mechanism of SARS-CoV-2 entry via the endosomal pathway and its inhibition by Gallinamide A.

Experimental Workflows



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Caption: Workflow for determining the IC50 of Gallinamide A against Cathepsin L.



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Caption: Workflow for assessing the inhibition of Cathepsin L activity using the DCG-04 probe.

Experimental Protocols Cathepsin L Enzymatic Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of gallinamide A against recombinant human cathepsin L using a fluorogenic substrate.

Materials:

- · Recombinant human cathepsin L
- Gallinamide A TFA
- Z-Phe-Arg-AMC (Z-FR-AMC) substrate[12][13]
- Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
- DMSO
- 384-well black microplates

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of gallinamide A TFA in DMSO. Create a serial dilution series in assay buffer.



- Prepare a stock solution of Z-FR-AMC in DMSO. Dilute to the final working concentration in assay buffer.
- Dilute recombinant human cathepsin L to its final working concentration in assay buffer.

Pre-incubation:

- \circ Add 5 μL of the gallinamide A serial dilutions (or vehicle control DMSO in assay buffer) to the wells of a 384-well plate.
- Add 10 μL of the diluted cathepsin L solution to each well.
- Incubate the plate for 30 minutes at room temperature to allow for the inhibitor to bind to the enzyme.[2]

Reaction Initiation:

 \circ Initiate the enzymatic reaction by adding 5 μL of the Z-FR-AMC substrate solution to each well.

• Fluorescence Measurement:

- Immediately begin measuring the fluorescence intensity at an excitation wavelength of 355
 nm and an emission wavelength of 460 nm.[14]
- Take readings every 1-2 minutes for a total of 30-60 minutes.

Data Analysis:

- Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
- Normalize the rates to the vehicle control.
- Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Activity-Based Probe (ABP) Assay for Cathepsin L

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This protocol assesses the ability of gallinamide A to block the binding of a covalent, activity-based probe to the active site of cathepsin L.

Materials:

- Cell lysates or recombinant human cathepsin L
- Gallinamide A TFA
- DCG-04 (biotinylated activity-based probe)[15][16][17]
- Lysis Buffer (e.g., RIPA buffer)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membrane
- Streptavidin-HRP conjugate
- Chemiluminescent substrate
- Western blotting imaging system

Procedure:

- Sample Preparation:
 - Prepare cell lysates containing active cathepsin L or use a solution of recombinant cathepsin L.
- Inhibitor Incubation:
 - Incubate the cell lysate or recombinant enzyme with varying concentrations of gallinamide
 A (or vehicle control) for 30 minutes at room temperature.[2]
- Probe Labeling:
 - Add the DCG-04 probe to each sample and incubate for an additional 30-60 minutes at room temperature.



- SDS-PAGE and Western Blotting:
 - Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a membrane.
 - Block the membrane and then probe with streptavidin-HRP to detect the biotinylated DCG-04.
- Visualization:
 - Add a chemiluminescent substrate and visualize the bands using an imaging system. A
 decrease in band intensity in the presence of gallinamide A indicates inhibition of
 cathepsin L activity.[2]

Conclusion

Gallinamide A is a powerful and selective tool for studying the function of cathepsin L. Its irreversible mode of action and high potency make it a valuable lead compound for the development of therapeutics targeting diseases where cathepsin L is dysregulated. The TFA salt provides a stable and convenient form for research applications. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize gallinamide A in their studies of cathepsin L and its role in health and disease.

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